N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a trifluoromethoxy group, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the benzamide with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.
Attachment of the p-Tolyl Group: The final step might involve a Friedel-Crafts alkylation reaction to attach the p-tolyl group to the ethylene chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamides.
Medicine: Potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide: Lacks the p-tolyl group.
N-(2-(2-hydroxyethoxy)ethyl)-4-methoxybenzamide: Lacks the trifluoromethoxy group.
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzamide: Lacks the trifluoromethoxy group.
Uniqueness
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of both the trifluoromethoxy group and the p-tolyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-13-2-4-14(5-3-13)17(26-11-10-24)12-23-18(25)15-6-8-16(9-7-15)27-19(20,21)22/h2-9,17,24H,10-12H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOFZXOGMQVPNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.